5-Ethyl-2-methoxybenzoyl chloride
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Overview
Description
5-Ethyl-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 5-Ethyl-2-methoxybenzoic acid. The process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Ethyl-2-methoxybenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 5-Ethyl-2-methoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions.
Amines, Alcohols, Thiols: Nucleophiles that react with this compound to form various derivatives.
Major Products:
Amides, Esters, Thioesters: Formed through nucleophilic substitution reactions.
5-Ethyl-2-methoxybenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry: 5-Ethyl-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: this compound is used in the synthesis of drug candidates. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
2-Methoxybenzoyl Chloride: Similar structure but lacks the ethyl group at the 5-position.
5-Chloro-2-methoxybenzoyl Chloride: Similar structure but has a chlorine atom instead of an ethyl group at the 5-position.
4-Methoxybenzoyl Chloride: Similar structure but the methoxy group is at the 4-position instead of the 2-position.
Uniqueness: 5-Ethyl-2-methoxybenzoyl chloride is unique due to the presence of both the ethyl and methoxy groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of derivatives it forms. The ethyl group at the 5-position can provide steric hindrance, affecting the compound’s interactions with nucleophiles and other reagents.
Properties
CAS No. |
66873-85-6 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-ethyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 |
InChI Key |
ZJHZZUPXEPEBAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
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